molecular formula C12H16N4O2 B1219135 N-[4-(4-morpholinylazo)phenyl]acetamide

N-[4-(4-morpholinylazo)phenyl]acetamide

Cat. No. B1219135
M. Wt: 248.28 g/mol
InChI Key: PSPJJIFJGYSIOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-morpholinylazo)phenyl]acetamide is an anilide and a member of acetamides.

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • A series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were synthesized and evaluated for antimicrobial and hemolytic activity. The compounds showed variable antimicrobial activity against selected microbial species, with compounds 6d and 6f being the most active, suggesting their potential for further biological screening and application trials (Gul et al., 2017).
  • Another study focused on the synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues, which demonstrated superior in vitro antimicrobial activity compared to standard drugs against a variety of fungal and bacterial strains, highlighting their potential as antimicrobial agents (Jayadevappa et al., 2012).

Src Kinase Inhibitory and Anticancer Activities

  • N-benzyl substituted (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives were synthesized and showed Src kinase inhibitory activities, with the unsubstituted N-benzyl derivative demonstrating inhibition of c-Src kinase, suggesting their role in the development of anticancer therapies (Fallah-Tafti et al., 2011).

DNA and Protein Binding Studies

  • The binding interactions of synthesized N-(4-hydroxy-3-(morpholinyl(phenyl)methyl)phenyl) acetamide derivatives with calf thymus DNA and bovine serum albumin (BSA) were studied, suggesting that these compounds interact with DNA via intercalation and bind strongly with BSA, which could have implications in drug design and delivery systems (Raj, 2020).

Corrosion Inhibition

  • The inhibiting effect and adsorption behavior of N-[morpholin-4-yl(phenyl)methyl]acetamide on mild steel in hydrochloric acid solution were investigated, showing high inhibition efficiency and suggesting its potential as a corrosion inhibitor in acidic environments (Nasser & Sathiq, 2016).

properties

Product Name

N-[4-(4-morpholinylazo)phenyl]acetamide

Molecular Formula

C12H16N4O2

Molecular Weight

248.28 g/mol

IUPAC Name

N-[4-(morpholin-4-yldiazenyl)phenyl]acetamide

InChI

InChI=1S/C12H16N4O2/c1-10(17)13-11-2-4-12(5-3-11)14-15-16-6-8-18-9-7-16/h2-5H,6-9H2,1H3,(H,13,17)

InChI Key

PSPJJIFJGYSIOL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=NN2CCOCC2

solubility

19.7 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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